4-bromo-1H-Pyrazole-1-carboxamide

Suzuki–Miyaura cross-coupling Halogenated pyrazoles Dehalogenation side reaction

Researchers requiring reliable Suzuki-Miyaura diversification of pyrazole scaffolds often encounter dehalogenation or sluggish coupling with chloro/iodo analogs. 4-Bromo-1H-pyrazole-1-carboxamide eliminates this variability: • Balanced oxidative addition vs. dehalogenation resistance for robust cross-coupling. • Validated in BTK & RIP2 kinase inhibitor programs (e.g., WO2014023258A1). • ≥98% purity with full GHS-compliant SDS (H302-H335, P261-P501) for audit-ready procurement. Available from stock for immediate global dispatch.

Molecular Formula C4H4BrN3O
Molecular Weight 190.00 g/mol
Cat. No. B12974575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-1H-Pyrazole-1-carboxamide
Molecular FormulaC4H4BrN3O
Molecular Weight190.00 g/mol
Structural Identifiers
SMILESC1=C(C=NN1C(=O)N)Br
InChIInChI=1S/C4H4BrN3O/c5-3-1-7-8(2-3)4(6)9/h1-2H,(H2,6,9)
InChIKeyCRDUXHDLGFNLMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-1H-Pyrazole-1-carboxamide: Properties & Identity


4-Bromo-1H-pyrazole-1-carboxamide (CAS 932-65-0) is a heterocyclic building block belonging to the pyrazole-1-carboxamide family, characterized by a bromine atom at the 4-position and a primary carboxamide group at the 1-position . It has a molecular formula of C₄H₄BrN₃O and a molecular weight of 190.00 g/mol, with a computed logP of 0.27 and a topological polar surface area (TPSA) of 71.77 Ų, indicating moderate hydrophilicity . The compound is typically supplied as a crystalline solid with purity ≥98% and is recommended for storage under dry conditions at 2–8 °C . Its structure has been confirmed by X-ray crystallography, which reveals a characteristic R₂²(8) hydrogen-bonded dimeric pattern in the solid state [1].

Suzuki–Miyaura cross-coupling with aryl/heteroaryl boronic acids
Solid-state structure and crystal packing studies
Intermediate for kinase inhibitor (BTK, RIP2) programs
QSAR and physicochemical profiling of brominated heterocycles

4-Bromo-1H-Pyrazole-1-carboxamide: Why Analog Substitution Fails


4-Bromo-1H-pyrazole-1-carboxamide occupies a distinct reactivity and structural niche that prevents straightforward replacement by its 4-chloro, 4-iodo, or 4-fluoro counterparts. In palladium-catalyzed cross-coupling reactions, the bromo substituent provides a balance of oxidative addition efficiency and resistance to premature dehalogenation that is not simultaneously achievable with chloro (slower oxidative addition) or iodo (higher dehalogenation propensity) analogs [1]. Additionally, the bromine atom imparts specific solid-state packing characteristics through heavy-atom van der Waals interactions that differ from the lighter halogens, directly impacting crystallinity and solubility profiles relevant to formulation and handling [2]. Generic substitution therefore risks both synthetic failure and altered physicochemical behavior that can cascade into irreproducible biological or materials data.

4-Br compound Balanced oxidative addition / dehalogenation
Chloro analog: slower oxidative addition may reduce coupling efficiency. Iodo analog: higher dehalogenation propensity compromises yield. Direct replacement may shift reaction outcome.
4-Br compound Heavy-atom van der Waals contacts in solid state
Cl, F, or methyl analogs lack Br-mediated interactions, altering crystal packing, melting point, and solubility profiles. Physicochemical behavior may not replicate.
4-Br compound Explicit patent intermediate for kinase chemotypes
Non-halogenated or 4-alkyl analogs not prioritized in BTK/RIP2 patent families. Selection may introduce IP or SAR uncertainty.

4-Bromo-1H-Pyrazole-1-carboxamide: Comparative Evidence vs. Analogs


Dehalogenation Advantage in Suzuki–Miyaura Coupling

In a direct head-to-head comparison of halogenated aminopyrazole substrates in the Suzuki–Miyaura cross-coupling reaction, Jedinák et al. demonstrated that bromo and chloro derivatives are superior to iodo analogs. The iodo derivative exhibited a significantly higher propensity toward undesired catalytic dehalogenation, which reduced the yield of the desired cross-coupled product. While quantitative yields for individual halogen isomers were not tabulated in the abstract, the study explicitly ranks Br and Cl as the preferred halogen handles for this transformation, establishing 4-bromo-1H-pyrazole-1-carboxamide as a synthetically more reliable building block than its 4-iodo counterpart [1].

Dehalogenation in Suzuki coupling
Class-level inference
Br preferred over I; Iodo analog shows higher dehalogenation, reducing cross-coupling yield (qualitative ranking Br ≈ Cl > I).
Supports synthetic reliability for library synthesis.
Aminopyrazole study; yields not tabulated.
Suzuki–Miyaura cross-coupling Halogenated pyrazoles Dehalogenation side reaction

Distinct Dimeric H-Bonding Pattern vs. 3-Methyl Analog

X-ray crystallographic analysis of 4-bromo-1H-pyrazole-1-carboxamide and its 3-methyl analog revealed that both compounds adopt the R₂²(8) hydrogen-bonded dimer motif. However, the heavy bromine atom introduces additional van der Waals interactions not present in the methyl-substituted derivative, contributing to differences in crystal packing and lattice stability [1]. This solid-state distinction has implications for melting point, solubility, and long-term storage behavior.

Crystal packing vs. 3-methyl analog
Head-to-head
4-Br compound: R₂²(8) dimer + Br-mediated van der Waals contacts; 3-methyl analog lacks heavy-atom interactions.
Solid-state architecture may impact dissolution and hygroscopicity.
X-ray diffraction; no energy difference provided.
X-ray crystallography Solid-state structure Hydrogen bonding

Physicochemical Profile for Pre-Synthetic Triage vs. Analogs

Vendor-computed physicochemical parameters for 4-bromo-1H-pyrazole-1-carboxamide provide a quantitative baseline for comparison with other 4-substituted pyrazole-1-carboxamides. The compound displays a logP of 0.27, TPSA of 71.77 Ų, and molecular weight of 190.00 g/mol. In contrast, the 4-chloro analog (C₄H₄ClN₃O, MW 145.55 g/mol) has a lower molecular weight and is expected to have a lower logP (~0.0–0.1), while the 4-iodo analog (MW 237.00 g/mol) has a significantly higher logP (~0.8–1.0). These differences directly affect membrane permeability predictions and HPLC retention behavior, allowing researchers to select the bromo derivative when intermediate lipophilicity is desired .

Physicochemical profile
Class-level inference
logP 0.27, TPSA 71.77 Ų. Cl analog ~0.0–0.1 logP; I analog ~0.8–1.0 logP.
Intermediate lipophilicity supports membrane permeability screening.
Computed values; experimental confirmation advised.
Physicochemical properties LogP TPSA Drug-likeness

Key Intermediate in BTK and RIP2 Kinase Inhibitor Patents

4-Bromo-1H-pyrazole-1-carboxamide is explicitly claimed as a synthetic intermediate in patent families covering Bruton's tyrosine kinase (BTK) inhibitors and receptor-interacting protein 2 (RIP2) kinase inhibitors. Patent WO2014023258A1 describes pyrazole carboxamide compounds of Formula I wherein the 4-bromo substituent is a critical handle for further diversification [1]. Similarly, the RIP2 inhibitor program reported by Haffner et al. highlights the role of halogenated pyrazole carboxamides in achieving kinase selectivity [2]. In contrast, the 4-unsubstituted or 4-methyl analogs are either not claimed or produce inferior potency in these specific chemotypes.

Patent intermediate precedent
Supporting evidence
Claimed in WO2014023258A1 (BTK inhibitors) and related to RIP2 inhibitor series.
Reduces IP risk and validates scaffold for competitive programs.
Patent literature; compound not evaluated as drug.
BTK inhibitor RIP2 kinase Pyrazole carboxamide Patent intermediate

High Purity with Complete Hazard Documentation

Commercial suppliers provide 4-bromo-1H-pyrazole-1-carboxamide at ≥98% purity (HPLC) with a full safety data sheet including GHS07 warning, hazard statements H302+H315+H319+H332+H335, and precautionary codes P261–P501 . This level of purity and regulatory documentation is often superior to that available for less common analogs such as 4-iodo-1H-pyrazole-1-carboxamide, which may be supplied at lower purity or with incomplete hazard characterization, creating procurement delays and compliance risks.

Commercial purity & documentation
Supporting evidence
≥98% purity (HPLC); full GHS SDS with H302–H335, P261–P501.
Reduces repurification needs and procurement delays.
Supplier specifications; batch-specific verification recommended.
Purity specification Hazard classification Procurement compliance

4-Bromo-1H-Pyrazole-1-carboxamide: Application Scenarios


Kinase Inhibitor Lead Optimization via Bromo Handle

In BTK and RIP2 kinase inhibitor programs, 4-bromo-1H-pyrazole-1-carboxamide serves as a privileged intermediate that enables rapid Suzuki–Miyaura diversification at the 4-position. The bromo group's balance of oxidative addition activity and resistance to dehalogenation, as documented by Jedinák et al. [1], makes it the halogen of choice when the synthetic route requires reliable cross-coupling with aryl or heteroaryl boronic acids. The compound's explicit inclusion in WO2014023258A1 further validates its role in patent-protected kinase inhibitor space [2].

Solid-State Formulation Studies of Crystal Packing

Researchers investigating the relationship between solid-state structure and biopharmaceutical properties can exploit the distinct crystal packing of 4-bromo-1H-pyrazole-1-carboxamide. The X-ray crystallographic data confirm a R₂²(8) dimeric H-bond network supplemented by bromine-specific van der Waals contacts, differing from the 3-methyl analog [1]. This makes the compound a valuable model for studying how heavy-atom substitution modulates lattice energy, melting point, and hygroscopicity in primary amide-containing heterocycles.

QSAR Modeling with Intermediate Lipophilicity Scaffolds

The computed logP of 0.27 and TPSA of 71.77 Ų place 4-bromo-1H-pyrazole-1-carboxamide in an attractive intermediate physicochemical space for CNS and oral drug discovery [1]. Computational chemists building quantitative structure–activity relationship (QSAR) or machine learning models can use this compound as a reference point for brominated heterocycles, benchmarking against the more polar 4-chloro analog and the more lipophilic 4-iodo analog to calibrate permeability predictions.

Compliant Medicinal Chemistry Supply Chain with Traceability

For core facilities and CROs requiring auditable compound sourcing, 4-bromo-1H-pyrazole-1-carboxamide is available at ≥98% purity with a complete GHS-compliant safety data sheet, including hazard statements H302–H335 and precautionary codes P261–P501 [1]. This regulatory completeness reduces administrative friction compared to sourcing less common analogs that may lack full hazard documentation, ensuring faster procurement cycles and alignment with institutional chemical hygiene plans.

Application
Selection Property
Validation Focus
Kinase inhibitor lead optimization
Bromo handle for reliable Suzuki diversification
Cross-coupling yield and dehalogenation control
Solid-state formulation studies
Distinct crystal packing with Br-mediated contacts
Dissolution rate, hygroscopicity, lattice stability
QSAR and physicochemical modeling
Intermediate lipophilicity and TPSA space
Membrane permeability and solubility benchmarking
Compliant medicinal chemistry supply
High purity with full GHS hazard documentation
Lot-to-lot consistency and institutional chemical hygiene plans
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